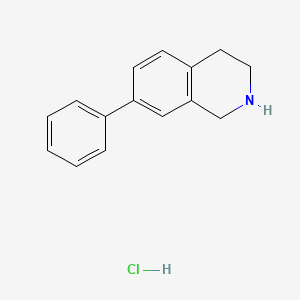

Chlorhydrate de 7-phényl-1,2,3,4-tétrahydroisoquinoléine

Vue d'ensemble

Description

7-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound with the molecular formula C15H15N·HCl. It belongs to the class of tetrahydroisoquinoline derivatives and is commonly used in medicinal chemistry research. The compound exhibits interesting biological activities and has potential therapeutic applications .

Synthesis Analysis

The synthesis of 7-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride involves several steps. One common approach is the reduction of the corresponding isoquinoline precursor using a suitable reducing agent. Various synthetic routes have been explored, including catalytic hydrogenation, metal-mediated reduction, and reductive amination. Researchers have optimized reaction conditions to achieve high yields and purity .Molecular Structure Analysis

The molecular structure of 7-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride consists of a tetrahydroisoquinoline core with a phenyl group attached. The nitrogen atom in the isoquinoline ring forms a bond with the hydrogen chloride (HCl) molecule. The compound’s three-dimensional arrangement influences its biological activity and interactions with target proteins .Chemical Reactions Analysis

7-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride can participate in various chemical reactions, including nucleophilic substitutions, cyclizations, and oxidative processes. Researchers have explored its reactivity with different electrophiles and nucleophiles to modify its structure and enhance its pharmacological properties .Applications De Recherche Scientifique

Recherche sur les maladies neurodégénératives

Chlorhydrate de 7-phényl-1,2,3,4-tétrahydroisoquinoléine : a été étudié pour son rôle potentiel dans les maladies neurodégénératives. C'est un analogue structurel de la tétrahydroisoquinoléine, qui se trouve dans le cerveau humain et est impliqué dans la maladie de Parkinson. Des recherches suggèrent que ce composé peut aider à comprendre les voies biochimiques impliquées dans la neurodégénérescence .

Intermédiaire synthétique pour la synthèse d'alcaloïdes

Ce composé sert d'intermédiaire clé dans la synthèse de divers alcaloïdes. Les alcaloïdes sont une classe de composés organiques naturels qui contiennent principalement des atomes d'azote basiques. Ils ont une large gamme d'effets pharmacologiques et sont utilisés en médecine pour leurs propriétés analgésiques et antipaludiques .

Développement d'agents antimicrobiens

L'échafaudage isoquinoléine est une caractéristique commune des molécules ayant des propriétés antimicrobiennes. En tant que tel, le This compound peut être utilisé dans la conception et la synthèse de nouveaux agents antimicrobiens pour lutter contre les souches résistantes de bactéries et autres agents pathogènes .

Recherche sur le cancer

Les isoquinoléines sont également connues pour posséder des activités anticancéreuses. Ce composé peut être utilisé pour développer de nouveaux agents chimiothérapeutiques. Ses dérivés peuvent inhiber la croissance des cellules cancéreuses et peuvent être un outil précieux dans la recherche sur le cancer pour explorer de nouvelles voies de traitement .

Biologie chimique et protéomique

En biologie chimique, ce composé peut être utilisé pour modifier les peptides et les protéines, aidant à l'étude des interactions protéine-protéine. Il peut également servir de sonde en protéomique pour comprendre la fonction de diverses protéines au sein de la cellule .

Synthèse organique et catalyse

En tant que bloc de construction organique, le This compound est utilisé en synthèse organique. Il peut agir comme un ligand dans les cycles catalytiques, en particulier dans la synthèse asymétrique, qui est cruciale pour la production de substances énantiomériquement pures .

Mécanisme D'action

Target of Action

7-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a derivative of 1,2,3,4-tetrahydroisoquinolines (THIQ), a large group of natural products known for their diverse biological activities against various infective pathogens and neurodegenerative disorders . The primary targets of this compound are yet to be definitively identified due to the broad range of biological activities associated with THIQ-based compounds .

Mode of Action

Thiq-based compounds are known to interact with their targets in a variety of ways, leading to changes in cellular function . These interactions often involve the formation of an intermediate iminium , which can undergo various transformations, leading to diverse biological activities .

Biochemical Pathways

The biochemical pathways affected by 7-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride are likely to be numerous, given the broad spectrum of biological activities associated with THIQ-based compounds . These compounds are known to exert their effects against various infective pathogens and neurodegenerative disorders , suggesting that they may interact with multiple biochemical pathways.

Pharmacokinetics

The lipophilicity and water solubility of similar thiq-based compounds have been noted , which could influence their bioavailability and pharmacokinetic behavior.

Result of Action

The molecular and cellular effects of 7-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride’s action would depend on its specific targets and mode of action. Given the diverse biological activities of THIQ-based compounds , the effects could range from antimicrobial to neuroprotective.

Action Environment

The action, efficacy, and stability of 7-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride could be influenced by various environmental factors. For instance, the synthesis of THIQ derivatives has been achieved using environmentally friendly methods , suggesting that these compounds may be stable under a variety of conditions.

Orientations Futures

Analyse Biochimique

Biochemical Properties

7-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the release of dopamine induced by methamphetamine . This interaction suggests its potential use in modulating neurotransmitter levels and treating related disorders. Additionally, 7-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride may interact with other enzymes involved in neurotransmitter synthesis and degradation, further influencing biochemical pathways.

Cellular Effects

The effects of 7-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with dopamine pathways can alter neuronal signaling and potentially impact conditions such as Parkinson’s disease and schizophrenia . Furthermore, 7-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride may affect the expression of genes involved in neurotransmitter regulation, thereby modulating cellular functions.

Molecular Mechanism

At the molecular level, 7-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its inhibition of dopamine release involves binding interactions with dopamine transporters and receptors . Additionally, 7-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride may influence gene expression by interacting with transcription factors and other regulatory proteins, thereby altering cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride can change over time. Its stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over extended periods . Long-term exposure to 7-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride in in vitro or in vivo studies has revealed potential changes in cellular metabolism and function, highlighting the importance of monitoring its temporal effects.

Dosage Effects in Animal Models

The effects of 7-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic benefits, such as modulating neurotransmitter levels and improving cognitive function . At higher doses, it may cause toxic or adverse effects, including neurotoxicity and behavioral changes . Understanding the dosage-dependent effects of 7-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is crucial for its safe and effective use in therapeutic applications.

Metabolic Pathways

7-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate neurotransmitter synthesis and degradation . For example, its inhibition of dopamine release suggests its involvement in dopamine metabolism. Additionally, 7-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride may affect metabolic flux and metabolite levels, further influencing cellular functions and biochemical pathways.

Transport and Distribution

The transport and distribution of 7-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride within cells and tissues are essential for its biological activity. The compound may interact with specific transporters and binding proteins that facilitate its uptake and distribution . Its localization and accumulation within certain tissues can influence its therapeutic effects and potential side effects. Understanding the transport and distribution mechanisms of 7-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is crucial for optimizing its use in clinical settings.

Subcellular Localization

The subcellular localization of 7-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within subcellular structures can influence its interactions with biomolecules and its overall biological effects. Understanding the subcellular localization of 7-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is essential for elucidating its mechanism of action and optimizing its therapeutic potential.

Propriétés

IUPAC Name |

7-phenyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N.ClH/c1-2-4-12(5-3-1)14-7-6-13-8-9-16-11-15(13)10-14;/h1-7,10,16H,8-9,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STHNYDGTKSXUKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C=CC(=C2)C3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10947351 | |

| Record name | 7-Phenyl-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10947351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24464-13-9 | |

| Record name | 7-Phenyl-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10947351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6,6-Difluorobicyclo[3.1.0]hexan-2-one](/img/structure/B1457757.png)

![4-[(4-Fluorophenyl)sulfonyl]cyclohexan-1-amine hydrochloride](/img/structure/B1457761.png)

![3-[(4-Bromophenyl)sulfonyl]azetidine hydrochloride](/img/structure/B1457762.png)

![3-[(4-Chlorophenyl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1457769.png)

![4-([(4-Methoxyphenyl)sulfanyl]methyl)piperidine hydrochloride](/img/structure/B1457772.png)

![2-Chloro-6,7-dihydro-5h-cyclopenta[b]pyridine-3-carboxylic acid hydrate](/img/structure/B1457773.png)

![Ethyl 3-(benzyloxy)bicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B1457774.png)

![N-[4-(2-furyl)-1,3-thiazol-2-yl]piperidine-4-carboxamide hydrochloride](/img/structure/B1457775.png)

![3-([(2,6-Dichlorophenyl)sulfanyl]methyl)piperidine hydrochloride](/img/structure/B1457777.png)

![3-[(Furan-2-yl)methanesulfonyl]azetidine hydrochloride](/img/structure/B1457778.png)